molecular formula C16H13Cl3N2O3 B2943431 5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1904339-58-7

5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2943431
CAS RN: 1904339-58-7
M. Wt: 387.64
InChI Key: ZIGXVYZHRYVNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TRO40303, is a small molecule that has shown potential as a therapeutic agent for various diseases.

Scientific Research Applications

Herbicidal Activity and SAR Study

Research on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, highlights the herbicidal activity of these compounds. Some synthesized derivatives exhibited excellent herbicidal activity against specific weeds, with structure-activity relationships providing insights for developing new herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Nicotinic Receptor Probes

The synthesis of 3-substituted 2-nitromethylenetetrahydrofuran as drosophila nicotinic receptor probes explores the use of alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds serve as probes for studying the interaction between neonicotinoid-nicotinic acetylcholine receptors, contributing to our understanding of receptor-ligand interactions (Nanjing Zhang et al., 2004).

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

A study on the synthesis of a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD) demonstrates its utility in investigating enzymatic hydrolysis and intramolecular interactions within the coenzyme. This research provides tools for studying cellular energy metabolism and enzymatic activity (J. Barrio et al., 1972).

Supramolecular Hydrogen-bonding Networks

The use of nicotinamide in constructing supramolecular hydrogen-bonding networks with copper(II) chlorobenzoates highlights its potential in designing new materials with specific chemical and physical properties. This research can lead to advances in material science and supramolecular chemistry (J. Halaška et al., 2013).

Antimicrobial Activity

New 4-thiazolidinones of nicotinic acid with antimicrobial properties were synthesized, demonstrating the potential of nicotinamide derivatives in developing new antimicrobial agents. These compounds showed activity against various bacteria and fungal species, highlighting the versatility of nicotinamide-based compounds in pharmaceutical research (N. Patel et al., 2010).

properties

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c17-11-2-1-3-13(14(11)19)21-15(22)9-6-12(18)16(20-7-9)24-10-4-5-23-8-10/h1-3,6-7,10H,4-5,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGXVYZHRYVNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,3-dichlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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